molecular formula C12H19ClN2O3S B13423935 Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)

Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)

Cat. No.: B13423935
M. Wt: 306.81 g/mol
InChI Key: DMBWEOCBFCYSIW-UHFFFAOYSA-N
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Description

Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride, also known as Ethylarticaine Hydrochloride, is a compound primarily used in the field of local anesthesia. It is a derivative of thiophene and is known for its rapid onset and intermediate duration of action. This compound is particularly valued in dental procedures due to its efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride involves several steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and thiourea.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.

    Amidation: The ethylamino group is introduced through an amidation reaction, where the carboxylate group reacts with ethylamine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to ensure its suitability for medical use.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying thiophene chemistry and reaction mechanisms.

    Biology: Investigated for its effects on nerve cells and potential neuroprotective properties.

    Medicine: Widely used as a local anesthetic in dental and minor surgical procedures.

    Industry: Employed in the formulation of anesthetic products and in the study of drug delivery systems.

Mechanism of Action

The mechanism of action of Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. This action is reversible, and normal nerve function returns once the compound is metabolized and eliminated from the body.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.

    Bupivacaine: Known for its longer duration of action compared to Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride.

    Prilocaine: Similar in structure but with a different pharmacokinetic profile.

Uniqueness

Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride is unique due to its rapid onset and intermediate duration of action, making it particularly suitable for dental procedures. Its thiophene ring structure also distinguishes it from other local anesthetics, potentially contributing to its unique pharmacological properties.

Properties

Molecular Formula

C12H19ClN2O3S

Molecular Weight

306.81 g/mol

IUPAC Name

methyl 3-[2-(ethylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H18N2O3S.ClH/c1-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17-4;/h6,8,13H,5H2,1-4H3,(H,14,15);1H

InChI Key

DMBWEOCBFCYSIW-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl

Origin of Product

United States

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